2-Pyridin-3-yl-piperazine
Overview
Description
2-Pyridin-3-yl-piperazine is a chemical compound with the molecular formula C9H13N3 and a molecular weight of 163.22 . It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Molecular Structure Analysis
The molecular structure of 2-Pyridin-3-yl-piperazine is characterized by a piperazine ring attached to a pyridine ring . The piperazine moiety is a critical structural element for its activity . Further insights into the molecular structure can be obtained through techniques such as X-ray diffraction studies and DFT/TDDFT calculations .Chemical Reactions Analysis
The chemical reactions involving 2-Pyridin-3-yl-piperazine are diverse and depend on the specific conditions and reagents used. For instance, it can undergo reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis
2-Pyridin-3-yl-piperazine is a powder at room temperature . More detailed physical and chemical properties can be determined through further analysis.Scientific Research Applications
Application 1: Anti-tubercular Agents
- Summary of the Application : 2-Pyridin-3-yl-piperazine has been used in the design and synthesis of anti-tubercular agents. These agents are designed to combat Tuberculosis (TB), an infectious disease caused by Mycobacterium tuberculosis .
- Methods of Application or Experimental Procedures : A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Results or Outcomes : Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
Application 2: Determination of Isocyanates
- Summary of the Application : 2-Pyridin-3-yl-piperazine can be used as a reagent for the determination of both aliphatic and aromatic isocyanates in air .
- Methods of Application or Experimental Procedures : The compound is used in reversed-phase High Performance Liquid Chromatography (HPLC) for the determination of isocyanates .
- Results or Outcomes : The use of 2-Pyridin-3-yl-piperazine allows for the fluorometric determination of airborne diisocyanates .
Application 3: α2-Adrenoceptor Antagonists
- Summary of the Application : 2-Pyridin-3-yl-piperazine is a compound that belongs to a class of selective α2-adrenoceptor antagonists . These antagonists are used to block the α2-adrenoceptors, which can have various therapeutic effects .
- Methods of Application or Experimental Procedures : The compound is used in the synthesis of drugs that act as α2-adrenoceptor antagonists .
- Results or Outcomes : Some derivatives of this substance are known to act as potent and selective α2-adrenoceptor antagonists .
Application 4: Antiretroviral Drugs
- Summary of the Application : 2-Pyridin-3-yl-piperazine is used in the synthesis of antiretroviral drugs . These drugs are used to manage HIV/AIDS .
- Methods of Application or Experimental Procedures : The compound is used in the synthesis of drugs like Atevirdine and Delavirdine .
- Results or Outcomes : Atevirdine and Delavirdine are effective antiretroviral drugs .
Application 5: Histamine H3 and Sigma-1 Receptor Antagonists
- Summary of the Application : 2-Pyridin-3-yl-piperazine derivatives have been found to act as histamine H3 and sigma-1 receptor antagonists with promising antinociceptive properties . These compounds could potentially improve existing pain therapies .
- Methods of Application or Experimental Procedures : The compound is used in the synthesis of drugs that act as histamine H3 and sigma-1 receptor antagonists .
- Results or Outcomes : Some of the tested compounds showed higher affinity toward sigma-1 receptors than sigma-2 receptors, with the highest binding preference to sigma-1 receptors for certain compounds . These ligands turned out to be high-affinity histamine H3 and sigma-1 receptor antagonists with promising antinociceptive activity in vivo .
Application 6: Antidepressants
- Summary of the Application : 2-Pyridin-3-yl-piperazine is used in the synthesis of antidepressants . These drugs are used to manage depression .
- Methods of Application or Experimental Procedures : The compound is used in the synthesis of drugs like Mirtazapine .
- Results or Outcomes : Mirtazapine is an effective antidepressant .
Safety And Hazards
Future Directions
Research into 2-Pyridin-3-yl-piperazine and its derivatives is ongoing, with a focus on their potential therapeutic applications. For instance, some studies have shown promising antinociceptive properties, suggesting potential use in pain therapies . Further studies are needed to confirm these findings and explore other potential applications.
properties
IUPAC Name |
2-pyridin-3-ylpiperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-2-8(6-10-3-1)9-7-11-4-5-12-9/h1-3,6,9,11-12H,4-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGUDKJYHYOYXAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397670 | |
Record name | 2-Pyridin-3-yl-piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10397670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyridin-3-yl-piperazine | |
CAS RN |
111781-56-7 | |
Record name | 2-(3-Pyridinyl)piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111781-56-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyridin-3-yl-piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10397670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.